molecular formula C23H23N5O3S2 B2922903 N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-18-0

N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2922903
CAS No.: 1021045-18-0
M. Wt: 481.59
InChI Key: FRFAWYQZCKWGCC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a morpholine ring and a thiophen-2-yl substituent. The acetamide group at the 2-position is substituted with a 4-methylbenzyl moiety, distinguishing it from structurally related analogs. This compound is synthesized via multi-step reactions involving acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by cyclization with morpholine and sulfur, as described in analogous protocols .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-15-4-6-16(7-5-15)13-24-18(29)14-28-22(30)20-21(19(26-28)17-3-2-12-32-17)33-23(25-20)27-8-10-31-11-9-27/h2-7,12H,8-11,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFAWYQZCKWGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, identified by its CAS number 1021045-18-0, is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3S2C_{23}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 481.6 g/mol. The compound features a thiazolo-pyridazine core, which is known for its bioactivity in various pharmacological contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may exert anticancer effects through the inhibition of tubulin polymerization, similar to other thiazole derivatives. Such inhibition disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
  • Case Studies : In vitro assays have demonstrated that derivatives of thiazole compounds show improved antiproliferative activity against melanoma and prostate cancer cells, with some modifications leading to activity in the low nanomolar range .

Antimicrobial Activity

  • Antibacterial Effects : The compound's structure suggests potential antimicrobial properties. Research on related thiazole derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by significant margins .
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain thiazole derivatives exhibit MIC values as low as 0.004 mg/mL against sensitive bacterial strains, highlighting their potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the core structure significantly impact biological activity:

  • Substituent Variations : The presence of various substituents on the thiazole and pyridazine rings can enhance or diminish biological activity. For instance, the introduction of different alkyl groups or functional groups can lead to variations in potency against specific cancer cell lines or bacterial strains.
Substituent TypeBiological ActivityExample Compound
Alkyl GroupsEnhanced anticancer activityThiazole derivatives
Functional GroupsImproved antibacterial properties3-methylbutanoic acid derivatives

Research Findings

Recent literature has focused on synthesizing new derivatives based on the core structure of this compound. These studies emphasize:

  • Synthesis Techniques : Various synthetic routes have been explored to create analogs with improved efficacy.
  • Biological Evaluations : Comprehensive evaluations have been conducted to assess the cytotoxicity and antimicrobial properties of synthesized compounds.

Comparison with Similar Compounds

Compound A : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

  • Core Differences : Features a 2-methyl group on the thiazolo ring and a 4-chlorophenyl acetamide substituent.
  • Impact : The electron-withdrawing chlorine atom may enhance metabolic stability compared to the 4-methylbenzyl group in the target compound .

Compound B : N-(2-Ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

  • Core Similarities: Shares the morpholino and thiophen-2-yl groups.

Compound C : 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

  • Framework Difference : Contains a thiazolo[4,5-d]pyrimidine core instead of pyridazine.
  • Functional Impact : Pyrimidine-based analogs may exhibit altered binding affinities due to differences in ring aromaticity and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₄H₂₅N₅O₃S₂ C₂₀H₁₅ClN₄O₂S₂ C₂₄H₂₅N₅O₃S₂
Molecular Weight ~495.6 g/mol 450.94 g/mol 495.6 g/mol
Key Substituents 4-Methylbenzyl, morpholino 4-Chlorophenyl, 2-methyl 2-Ethyl-6-methylphenyl
Polar Groups Morpholino (enhanced solubility) Chlorine (electron-withdrawing) Ethyl/methyl (hydrophobic)

Q & A

Q. What synthetic strategies are effective for constructing the thiazolo[4,5-d]pyridazinone core in this compound?

The thiazolo[4,5-d]pyridazinone scaffold can be synthesized via cyclocondensation of thiosemicarbazides with α-chloroketones or α-chloroacetic acid derivatives under reflux conditions. For example, a mixture of DMF and acetic acid (5:10 mL) with sodium acetate as a base, refluxed for 2 hours, is a common protocol for analogous thiazolidinone systems . Optimization may involve adjusting stoichiometry (e.g., 0.01–0.03 mol ratios of reagents) and solvent polarity to favor cyclization.

Q. How can structural ambiguities in the morpholino-thiophene substituents be resolved experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties. For example, crystallographic studies on ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate confirmed substituent positioning and bond angles . Pair SCXRD with NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to validate substituent orientation, especially for chiral centers or tautomeric equilibria .

Q. What analytical techniques are recommended for purity assessment and characterization?

Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • Elemental Analysis : For C, H, N, S content validation (e.g., ±0.4% deviation acceptable).
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the morpholino-4-oxo moiety) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.

Advanced Research Questions

Q. How can catalytic strategies improve yield in the final coupling step (e.g., acetamide formation)?

Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates has been demonstrated for analogous N-heterocycles. For example, Pd(OAc)2_2/PPh3_3 systems in DMF at 80°C under inert atmosphere achieve >75% yield in nitroarene cyclizations . Microwave-assisted synthesis may reduce reaction times (e.g., 30 minutes vs. 2 hours for conventional heating) .

Q. What computational methods are suitable for predicting biological activity or binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or oxidoreductases).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant or anti-inflammatory activity, as shown for pyrazolo[4,3-c]benzothiazin-2(4H)-yl acetamides .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict reactive sites for electrophilic substitution .

Q. How can conflicting solubility or stability data be rationalized across studies?

Contradictions often arise from solvent polarity or pH variations. For example:

  • Solubility : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to identify optimal solvents. DMSO or DMF typically solubilize polar heterocycles, while chloroform suits lipophilic moieties .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in acidic conditions may suggest hydrolytic cleavage of the morpholino ring .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO2_2, CF3_3) on the 4-methylbenzyl or thiophene moieties. For example, fluorinated analogs of pyridazinone derivatives showed enhanced metabolic stability .
  • Bioisosteric Replacement : Replace the thiophene with furan or pyridine rings to assess π-stacking interactions .
  • Proteomics Profiling : Use affinity chromatography or SPR to identify off-target binding, as demonstrated for similar acetamide kinase inhibitors .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate antioxidant or anti-inflammatory potential?

  • DPPH Assay : Measure radical scavenging activity (IC50_{50} values) at 517 nm, with ascorbic acid as a positive control .
  • COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • Cytotoxicity Screening : Pair activity assays with MTT tests on HEK-293 or HepG2 cells to rule out nonspecific toxicity.

Q. What crystallographic challenges arise during polymorph screening?

Polymorphs may form due to conformational flexibility in the morpholino-thiophene linkage. Mitigation strategies include:

  • Solvent Drop Grinding : Use ethanol/water mixtures to induce crystallization.
  • Variable-Temperature XRD : Identify phase transitions (e.g., enantiotropic vs. monotropic) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across analogs?

Cross-validate using orthogonal assays. For instance, if antioxidant activity in a DPPH assay conflicts with FRAP results, perform ORAC (oxygen radical absorbance capacity) assays. Contradictions may stem from radical specificity or metal-chelation effects . Additionally, ensure consistent cell lines (e.g., RAW 264.7 vs. THP-1 for inflammation studies) and normalize data to protein content or cell count.

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